2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate
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Overview
Description
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQCA belongs to the class of quinoxaline derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using methods like bromination, dehydration, and cyclization, which are pivotal for the synthesis of potent antimicrobials and other derivatives (Kumar, Sadashiva, & Rangappa, 2007).
- Multicomponent Synthesis : It can be synthesized by condensation processes involving various reagents, indicating its potential in creating a variety of substituted compounds (Dyachenko et al., 2015).
- Structural Analysis : X-ray analysis has been utilized to determine the structure of similar compounds, aiding in understanding their chemical properties (Dyachenko et al., 2015).
Chemical Reactions and Applications
- Reactivity with Nucleophilic Reagents : The compound's derivatives react with various reagents like aromatic amines, leading to the formation of new compounds, which can be significant in pharmaceutical research (Badr et al., 1983).
- Role in Synthesis of Heterocyclic Compounds : It serves as a key intermediate in the synthesis of complex heterocyclic compounds used in various fields like pharmaceuticals and agrochemicals (Tabassum et al., 2014).
Pharmacological and Biological Activity
- Potential in Antimicrobial Screening : Derivatives of the compound have shown potential in antimicrobial screening, indicating its use in developing new antimicrobial agents (Dobaria, Patel, & Parekh, 2003).
- Application in Anticancer Research : Certain derivatives have been evaluated for their anticancer activities, showing moderate to strong activity against specific cancer cell lines (Sayed et al., 2022).
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting potential therapeutic applications.
properties
IUPAC Name |
2-methylbutyl 2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-14(2)13-27-20(25)15(12-21)18-19(24-8-10-26-11-9-24)23-17-7-5-4-6-16(17)22-18/h4-7,14-15H,3,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJTNGVHSXZMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl 2-cyano-2-(3-morpholinoquinoxalin-2-yl)acetate |
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